molecular formula C8H6N2O B14852248 4-Formyl-6-methylpyridine-2-carbonitrile

4-Formyl-6-methylpyridine-2-carbonitrile

Cat. No.: B14852248
M. Wt: 146.15 g/mol
InChI Key: BEIRMMPOCIFUHW-UHFFFAOYSA-N
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Description

4-Formyl-6-methylpyridine-2-carbonitrile: is an organic compound with the molecular formula C8H6N2O It is a derivative of pyridine, characterized by the presence of a formyl group at the 4-position, a methyl group at the 6-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-6-methylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the formylation of 6-methylpyridine-2-carbonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.

Another method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. This method utilizes boron reagents and palladium catalysts to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce high yields of methylated pyridines .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, H2/Pd

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: 4-Carboxy-6-methylpyridine-2-carbonitrile

    Reduction: 4-Formyl-6-methylpyridine-2-amine

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

4-Formyl-6-methylpyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 4-Formyl-6-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an inhibitor by binding to the active site of an enzyme, thereby blocking its function. The exact pathways and molecular targets involved would vary based on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

4-Formyl-6-methylpyridine-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4-formyl-6-methylpyridine-2-carbonitrile

InChI

InChI=1S/C8H6N2O/c1-6-2-7(5-11)3-8(4-9)10-6/h2-3,5H,1H3

InChI Key

BEIRMMPOCIFUHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#N)C=O

Origin of Product

United States

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